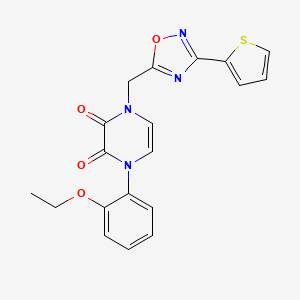

1-(2-ethoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c1-2-26-14-7-4-3-6-13(14)23-10-9-22(18(24)19(23)25)12-16-20-17(21-27-16)15-8-5-11-28-15/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWSUSLUTKRIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 353.43 g/mol. The structure integrates various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazine moiety often exhibit broad-spectrum antimicrobial properties. For instance, studies on related pyrazine derivatives have shown significant effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Pyrazine Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-bis(1-methylethyl)-pyrazine | E. coli | 50 µg/mL |

| 1,4-diazabenzene derivative | S. aureus | 25 µg/mL |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Research on similar oxadiazole derivatives has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study:

A study examining a series of oxadiazole compounds reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for therapeutic development.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic processes. For example, derivatives of pyrazines have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Table 2: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| Oxadiazole derivative | MAO-B | 8.19 |

| Pyrazine derivative | Acetylcholinesterase | 15.0 |

The biological activity of This compound is hypothesized to involve multiple mechanisms:

- Cell Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes.

- Enzyme Interaction: The presence of the thiophene and oxadiazole rings suggests potential interactions with active sites on target enzymes.

- Reactive Oxygen Species (ROS) Generation: Some derivatives induce oxidative stress in cells leading to apoptosis.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of thiophene and oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have shown effectiveness against various bacterial strains. The incorporation of the oxadiazole moiety enhances the biological activity of these compounds, making them potential candidates for developing new antibiotics .

Antifungal Properties

A study highlighted the synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives that demonstrated potent antifungal activity. These findings suggest that similar modifications to the pyrazine derivative could yield compounds with enhanced antifungal properties . The evaluation of such compounds against fungal pathogens could lead to new treatments for infections caused by resistant strains.

Anticancer Potential

Compounds featuring oxadiazole and thiophene structures have been investigated for their anticancer properties. A series of studies have shown that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines . The specific mechanisms by which these compounds exert their effects are still under investigation but may involve interference with cellular signaling pathways.

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Compounds like 1-(2-ethoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione can be utilized in the development of organic semiconductors and photovoltaic devices due to their ability to conduct electricity and their stability under operational conditions .

Polymer Chemistry

In polymer synthesis, incorporating such complex molecules can enhance the mechanical and thermal properties of polymers. The introduction of functional groups from the pyrazine and oxadiazole moieties can lead to improved adhesion properties and thermal stability in polymer matrices .

Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |

| Antifungal agents | Potent activity against various fungal pathogens | |

| Anticancer agents | Induces apoptosis in multiple cancer cell lines | |

| Material Science | Organic electronics | Suitable for organic semiconductors |

| Polymer enhancement | Improves mechanical and thermal properties |

Case Studies

Case Study 1: Antifungal Activity

In a recent study, a series of 3-(thiophen-2-yl)-1,5-dihydro derivatives were synthesized and tested against common fungal pathogens. The results indicated that certain derivatives exhibited EC50 values significantly lower than standard antifungal agents, suggesting a promising avenue for drug development targeting fungal infections .

Case Study 2: Anticancer Research

Another study focused on the cytotoxic effects of thiophene-containing compounds on breast cancer cell lines. The research demonstrated that these compounds could inhibit cell proliferation effectively and initiate apoptosis through caspase activation pathways . This highlights the potential for developing novel anticancer therapies based on similar chemical frameworks.

Chemical Reactions Analysis

Reactivity of the Pyrazine-2,3-dione Core

The pyrazine-dione moiety is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient aromatic system and carbonyl groups. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, the dione may undergo hydrolysis to form carboxylic acid derivatives. For example, cleavage of the dione ring can yield α-ketoamide intermediates .

-

Condensation Reactions : The carbonyl groups can react with amines or hydrazines to form Schiff bases or hydrazones, as observed in pyrazine derivatives .

-

Reduction : The dione system may be reduced to diols or amines using agents like lithium aluminum hydride (LiAlH4).

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is a heterocycle with nitrogen and oxygen atoms, enabling diverse transformations:

-

Nucleophilic Substitution : The oxadiazole can undergo nucleophilic displacement at the C-3 or C-5 positions. For instance, reaction with Grignard reagents or thiols can yield substituted derivatives.

-

Ring-Opening Reactions : Under strong acidic or basic conditions, the oxadiazole ring may hydrolyze to form amidoximes or carboxylic acids .

-

Cross-Coupling : Palladium-catalyzed Suzuki or Heck reactions can modify the oxadiazole’s aryl substituents (e.g., thiophen-2-yl group) .

Thiophene Substituent Reactivity

The thiophene ring is prone to electrophilic substitution due to its aromatic electron-rich nature:

-

Sulfonation/Nitration : Directed substitution at the α-position (relative to sulfur) can occur with agents like fuming sulfuric acid or nitric acid .

-

Oxidation : Thiophene can oxidize to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide .

Ethoxyphenyl Group Modifications

The ethoxyphenyl group may undergo:

-

Demethylation : Cleavage of the ether bond (C–O) via strong acids (e.g., HBr) to form phenolic derivatives .

-

Electrophilic Aromatic Substitution : Halogenation or nitration at the para position relative to the ethoxy group .

Mechanistic Insights

-

Radical Pathways : Tert-butoxyl radicals (from TBHP) abstract hydrogen atoms from α-methylene groups, enabling carbonylation and diketone formation .

-

Hydrogen Bonding : Interactions between the oxadiazole’s nitrogen atoms and biological targets (e.g., enzymes) may drive bioactivity, as seen in kinase inhibitors .

Challenges and Limitations

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Oxadiazole-Containing Derivatives :

- The trifluoromethylphenyl-oxadiazole derivative () exhibits potent antidiabetic activity via GLP-1R modulation, highlighting the role of electron-withdrawing groups (e.g., CF₃) in enhancing receptor binding . In contrast, the target compound’s thiophene-substituted oxadiazole may favor interactions with hydrophobic enzyme pockets or π-π stacking.

- The 2-chlorophenyl-oxadiazole analog () shares structural similarities but lacks reported activity, suggesting that substituent positioning (e.g., thiophene vs. chlorophenyl) critically influences bioactivity .

Dione-Core Variations: Pyrazine-2,3-dione derivatives (target compound) vs. Neuroprotective pyrazino-quinazoline-diones () demonstrate that bulky substituents (e.g., indolylmethyl) improve blood-brain barrier penetration, a feature absent in the target compound’s structure .

Enzyme Targeting: Thiovardenafil-d5 (), a PDE inhibitor, shares the ethoxyphenyl motif with the target compound.

Q & A

Basic: What are the key synthetic routes for preparing 1-(2-ethoxyphenyl)-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Core Formation : Cyclocondensation of precursors (e.g., hydrazides or thioureas) with reagents like phosphorous oxychloride (POCl₃) or carbonyldiimidazole to form the pyrazine-dione core .

Oxadiazole Introduction : Reaction of carbohydrazides with thiophene derivatives under reflux conditions, followed by cyclization to incorporate the 1,2,4-oxadiazole moiety .

Alkylation : The oxadiazole-thiophene unit is introduced via alkylation using chloromethyl intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) .

Functionalization : Ethoxyphenyl groups are added through nucleophilic substitution or coupling reactions .

Key Data : Yields for analogous compounds range from 45–75%, depending on reaction conditions .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxyphenyl, oxadiazole, and thiophene substituents. Key signals include δ ~6.8–7.5 ppm for aromatic protons and δ ~4.0 ppm for the ethoxy group .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO from the pyrazine-dione core) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding in the pyrazine-dione ring .

Advanced: How can reaction conditions be optimized to improve yield during oxadiazole cyclization?

Methodological Answer:

- Catalyst Selection : Use of POCl₃ or DMF as a catalyst enhances cyclization efficiency .

- Solvent Effects : Refluxing in ethanol/water (4:1 v/v) improves solubility and reaction homogeneity .

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., decomposition of thiophene derivatives) .

Example : In analogous syntheses, optimizing POCl₃ stoichiometry increased yields from 50% to 72% .

Advanced: What structural features influence the antimicrobial activity of this compound?

Methodological Answer:

- Oxadiazole-Thiophene Motif : Enhances membrane penetration and target binding. Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show higher activity .

- Ethoxyphenyl Group : Modulates lipophilicity, impacting bioavailability. Larger substituents (e.g., benzyl) reduce activity due to steric hindrance .

- SAR Insights : In vitro studies on similar compounds reveal MIC values of 2–8 µg/mL against S. aureus and E. coli .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Identify binding interactions with microbial targets (e.g., DNA gyrase or dihydrofolate reductase). The oxadiazole ring often forms hydrogen bonds with active-site residues .

- QSAR Models : Predict logP and polar surface area to optimize pharmacokinetics. For example, derivatives with logP < 3 show better aqueous solubility .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize stable binders .

Basic: What are common pitfalls in analyzing conflicting biological activity data for this compound?

Methodological Answer:

- Assay Variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) can lead to discrepancies. Standardize using CLSI guidelines .

- Solubility Issues : Poor solubility in DMSO/PBS may result in false negatives. Use surfactants (e.g., Tween-80) or sonication to improve dispersion .

- Metabolic Stability : Rapid degradation in serum (e.g., esterase-mediated hydrolysis) may reduce observed activity. Include protease inhibitors in assays .

Advanced: What strategies resolve contradictions in reaction mechanisms for oxadiazole formation?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .

- Kinetic Studies : Compare rate constants for POCl₃-mediated vs. acid-catalyzed pathways. POCl₃ accelerates cyclization by 3-fold .

- Intermediate Trapping : Isolate thiourea intermediates (e.g., via LC-MS) to confirm stepwise vs. concerted mechanisms .

Basic: How is the purity of this compound validated for in vitro studies?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min). Purity >95% is required for biological assays .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Melting Point : Sharp melting points (e.g., 180–182°C) indicate homogeneity .

Advanced: What in silico tools predict the metabolic pathways of this compound?

Methodological Answer:

- CYP450 Metabolism : Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., ethoxy group demethylation) .

- Phase II Metabolism : Glucuronidation and sulfation sites are predicted using MetaPrint2D .

- Toxicity Profiling : Derek Nexus assesses risks (e.g., hepatotoxicity from thiophene-S-oxide formation) .

Advanced: How does substituent variation on the pyrazine-dione core affect solubility?

Methodological Answer:

- Hydrophilic Groups : Adding –OH or –NH₂ increases aqueous solubility but may reduce membrane permeability.

- Lipophilic Groups : Ethoxy or benzyl substituents enhance logP but risk aggregation.

Data : Analogues with –OCH₂CF₃ show solubility of 0.8 mg/mL (PBS, pH 7.4) vs. 0.2 mg/mL for –OCH₃ derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.